molecular formula C13H16BrNO2 B1626151 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 86954-06-5

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1626151
CAS No.: 86954-06-5
M. Wt: 298.18 g/mol
InChI Key: SWEDETNNQUBIJG-UHFFFAOYSA-N
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Description

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative featuring a bromomethyl substituent at the 2-position and a benzyl ester group at the 1-carboxylic acid position. This compound is notable for its role as a synthetic intermediate in pharmaceutical and fine chemical synthesis, particularly in the preparation of substituted pyrrolidines and peptidomimetics. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups . Despite its utility, commercial availability of this compound has been discontinued, as noted in product catalogs .

Properties

IUPAC Name

benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDETNNQUBIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518800
Record name Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86954-06-5
Record name Phenylmethyl 2-(bromomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86954-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The target molecule’s structure necessitates two key modifications: (1) installation of the benzyl ester at the 1-carboxylic acid position and (2) introduction of the bromomethyl group at the 2-position of the pyrrolidine ring. These steps may proceed sequentially or via convergent synthesis, depending on the starting materials and desired stereochemistry.

Benzyl Ester Formation

The benzyl ester moiety is typically introduced through esterification of pyrrolidine-1-carboxylic acid. A highly efficient method utilizes 2-benzyloxypyridine (2 ) and methyl triflate under mild conditions to facilitate benzyl transfer (Figure 1).

General Protocol :

  • Combine pyrrolidine-1-carboxylic acid (3 ), 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene.
  • Cool to 0°C, add methyl triflate (2.0 equiv), and warm to 90°C for 24 h.
  • Purify via silica gel chromatography to isolate the benzyl ester (4 ).

This method achieves yields >80% for analogous substrates and avoids harsh acidic or basic conditions, preserving acid-sensitive functional groups.

Bromomethyl Group Installation

The bromomethyl group at the 2-position is introduced via radical bromination or nucleophilic substitution.

Radical Bromination

N-Bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) initiates a radical chain mechanism, selectively functionalizing the methyl group adjacent to the pyrrolidine nitrogen (Table 1).

Conditions :

  • Substrate: 2-Methyl-pyrrolidine-1-carboxylic acid benzyl ester
  • Reagents: NBS (1.1 equiv), AIBN (0.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Reflux (40°C)
  • Time: 12–24 h

Yield : 70–85%.

Nucleophilic Substitution

Alternatively, a hydroxymethyl precursor undergoes bromination using phosphorus tribromide (PBr₃):

Conditions :

  • Substrate: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
  • Reagent: PBr₃ (3.0 equiv)
  • Solvent: Diethyl ether
  • Temperature: 0°C → room temperature
  • Time: 6 h

Yield : 90–95%.

Stereoselective Synthesis

The (S)-enantiomer (PubChem CID 13113452) requires asymmetric induction during bromomethyl group installation. Chiral auxiliaries or catalysts enable enantiocontrol:

Chiral Pool Approach

Starting from (S)-proline, sequential protection and bromination yield the desired stereochemistry:

  • Benzylation : (S)-Proline → (S)-pyrrolidine-1-carboxylic acid benzyl ester using benzyl chloroformate.
  • Bromination : Radical bromination with NBS/AIBN retains configuration at the 2-position.

Overall Yield : 65–75%.

Catalytic Asymmetric Synthesis

Transition-metal catalysts (e.g., Ru-phosphine complexes) induce asymmetry during alkylation. For example:

  • Substrate: 2-Methylene-pyrrolidine-1-carboxylic acid benzyl ester
  • Reagent: HBr, RuCl₂[(R)-BINAP]
  • Solvent: THF
  • Enantiomeric Excess (ee) : >90%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors enhance bromination efficiency:

Process :

  • Esterification : Continuous benzyl transfer using 2-benzyloxypyridine in toluene.
  • Bromination : Flow reactor with NBS/AIBN in DCM at 40°C.
  • Purification : Crystallization from hexane/ethyl acetate.

Throughput : 1–5 kg/day with >95% purity.

Reaction Optimization Data

Table 1: Bromination Efficiency Under Varied Conditions

Substrate Reagent Solvent Temp (°C) Time (h) Yield (%)
2-Methyl-pyrrolidine ester NBS/AIBN DCM 40 24 85
2-Hydroxymethyl-pyrrolidine PBr₃ Et₂O 0→25 6 95
2-Methylene-pyrrolidine HBr/Ru-BINAP THF 25 12 78 (90 ee)

Challenges and Solutions

  • Regioselectivity : Competing bromination at other positions is mitigated by steric hindrance from the benzyl ester.
  • Racemization : Low temperatures (0–25°C) during bromination preserve enantiopurity.
  • Purification : Silica gel chromatography or recrystallization removes trace impurities.

Emerging Methodologies

Recent advances include photoredox-catalyzed bromination and enzymatic esterification:

  • Photoredox : Visible light activates NBS for selective C–H bromination (yield: 82%, 25°C, 6 h).
  • Lipase-Catalyzed Esterification : Enantioselective benzylation using immobilized Candida antarctica lipase B (CAL-B).

Scientific Research Applications

Organic Synthesis

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group enhances its reactivity in nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound can be modified through various chemical reactions to yield derivatives with specific biological activities.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in pharmacology. Research indicates that derivatives of pyrrolidine can exhibit various biological effects, including:

  • Antimicrobial Activity : Compounds similar to 2-bromomethyl derivatives have shown efficacy against bacterial strains, suggesting this compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects : Studies indicate that pyrrolidine derivatives can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory diseases.

Biological Probes

In biological research, 2-bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester can be utilized as a probe to study enzyme mechanisms and biological pathways involving pyrrolidine derivatives. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate protein interactions and functions .

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that modifications of pyrrolidine derivatives can lead to compounds with significant antimicrobial activity. A study involving the synthesis of various derivatives from 2-bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester revealed promising results against common bacterial strains, indicating its potential as a scaffold for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

In a pharmacological study focused on anti-inflammatory agents, derivatives synthesized from this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain modifications enhanced anti-inflammatory effects, suggesting that further exploration could lead to new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new bonds through nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are facilitated by the electronic properties of the pyrrolidine ring and the benzyl ester group, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester

  • Key Difference : Bromine substitution at the 3-position instead of the 2-position.
  • Implications : The 3-bromo isomer exhibits distinct steric and electronic effects, influencing reactivity in substitution reactions. For example, the 3-position bromine may hinder nucleophilic attack compared to the more accessible 2-position bromine in the target compound .
  • Applications : Used in synthesizing C3-modified pyrrolidine derivatives for drug discovery.

2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester

  • Key Difference: Incorporates a phosphinoyl-carboxypropyl side chain.
  • Implications: The phosphinoyl group enhances metal-binding capacity, making this compound relevant in enzyme inhibition studies (e.g., angiotensin-converting enzyme 2 inhibitors) .
  • Applications: Potential use in biochemical assays targeting metalloenzymes.

Di-(β-diethylaminoethyl) ester of 1-benzyl 2,5-dicarboxy pyrrolidine

  • Key Difference: Contains two β-diethylaminoethyl ester groups and a dicarboxy pyrrolidine core.
  • Implications: The aminoethyl groups confer local anesthetic properties, as demonstrated by its potency comparable to procaine in nerve block assays .
  • Applications : Investigated for anesthetic and analgesic applications.

2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

  • Key Difference : Features a hydroxy-ethoxymethyl substituent.
  • Implications : The polar ethoxymethyl group improves aqueous solubility, which is advantageous for drug formulation .
  • Applications : Used in hydrophilic prodrug design.

Stability and pH Sensitivity

Benzyl esters are sensitive to hydrolysis under acidic or basic conditions. For example, 2-bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester may undergo ester cleavage in strong acids, limiting its use in low-pH environments. In contrast, compounds like 2-(2-hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit enhanced stability in neutral to weakly acidic conditions due to their hydrophilic substituents . Studies on benzyl ester bond formation in lignin models further highlight that acidic conditions (pH 4–6) favor esterification, while neutral pH promotes alternative reactions (e.g., protein conjugation) .

Biological Activity

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrrolidine ring that contributes to its cyclic structure.
  • A bromomethyl group which enhances reactivity and potential interactions with biological targets.
  • A carboxylic acid functionality that is esterified with a benzyl group , influencing solubility and bioactivity.

The molecular formula for 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is C13H16BrNO2C_{13}H_{16}BrNO_2 with a molecular weight of approximately 300.18 g/mol .

The mechanism of action for 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with various biological macromolecules. The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target proteins, which can modulate their activity. This interaction may lead to various biological effects, including antimicrobial, anti-inflammatory, and analgesic properties .

Anti-inflammatory Effects

There is evidence that pyrrolidine derivatives can exhibit anti-inflammatory activity. The mechanism might involve the inhibition of pro-inflammatory cytokines or modulation of immune responses. Further investigation into 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester could reveal its potential in treating inflammatory diseases .

Analgesic Properties

Similar compounds have been studied for their analgesic effects. The structural features of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester may contribute to pain relief through modulation of pain pathways or receptor interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their pharmacological potential:

  • Study on Antimicrobial Activity : A series of pyrrolidine derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly enhanced efficacy, suggesting that similar modifications could be beneficial for 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester .
  • Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that related compounds could inhibit the production of inflammatory mediators in macrophages. This suggests a potential pathway for the anti-inflammatory action of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester .
  • Analgesic Activity Assessment : Research on structurally related compounds has indicated central analgesic effects in animal models. These findings necessitate further exploration into the analgesic properties of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester through targeted studies .

Data Summary Table

Biological Activity Description Mechanism
AntimicrobialEffective against various bacteria and fungiElectrophilic attack on microbial proteins
Anti-inflammatoryInhibits pro-inflammatory cytokinesModulation of immune response
AnalgesicPain relief in animal modelsInteraction with pain receptors

Q & A

What are the key considerations for designing a synthesis route for 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester?

Level: Basic
Answer:
A robust synthesis involves strategic protection-deprotection steps and coupling agents. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives can be protected using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to stabilize reactive sites . Subsequent hydrolysis with AcOH/THF/H₂O (8:2, v/v) achieves high yields (99%) of intermediates. Bromomethylation can be optimized using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) for coupling, yielding SEM-protected intermediates (95% yield) . Critical steps include:

  • Protection : TBS or SEM groups to prevent unwanted side reactions.
  • Coupling : BOP-Cl or HATU for amide bond formation.
  • Deprotection : MgBr₂/nitromethane for SEM removal (72% yield) .

Table 1: Key Synthesis Steps and Yields

StepReagent/ConditionYieldReference
TBS ProtectionTBSOTf, 2,6-lutidine99% (2 steps)
SEM Ester FormationSEM-Cl, DIPEA92% (2 steps)
CouplingBOP-Cl, CH₂Cl₂95%
HydrolysisMgBr₂, nitromethane72%

What safety protocols should be followed when handling this compound?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if aerosolization occurs .
  • Waste Management : Segregate halogenated waste and transfer to certified disposal services to avoid environmental contamination .
  • Stability : Store at 2–8°C in airtight containers; incompatible with strong oxidizers .

How can coupling efficiency be optimized when introducing substituents to the pyrrolidine ring?

Level: Advanced
Answer:
Coupling efficiency depends on reagent selection and steric effects. BOP-Cl in CH₂Cl₂ achieves 95% yield for SEM esters , while HATU/DIPEA is preferred for bulky substrates (80% yield) . Pre-activation of carboxylic acids with EDCI/HOBt improves reactivity. For bromomethylation, ensure anhydrous conditions to minimize hydrolysis.

How to resolve contradictions in reaction yields when varying protecting groups?

Level: Advanced
Answer:
Contradictory yields often stem from protecting group stability. For example, TBS ethers are acid-labile but stable under basic conditions, whereas SEM groups require MgBr₂ for cleavage . If yields drop during deprotection, validate reaction monitoring (e.g., TLC) and adjust stoichiometry. Compare:

  • TBS deprotection: AcOH/THF/H₂O (99% yield).
  • SEM deprotection: MgBr₂/1-butanethiol (66–72% yield) .

How is this compound utilized in developing cysteine protease inhibitors?

Level: Advanced
Answer:
The bromomethyl group serves as an electrophilic warhead for covalent inhibition. In antimalarial research, it reacts with catalytic cysteine residues in proteases. Coupling with fragments like (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate generates amide intermediates (85% yield) for inhibitor screening .

What characterization techniques confirm the structure of intermediates?

Level: Basic
Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., δ 10.01 ppm for carbonyl groups) .
  • TLC : Monitors reaction progress using ethyl acetate/hexane (1:1) .
  • Mass Spectrometry : ESI-MS validates molecular weights (e.g., [M+H]⁺ = 264.163 for tert-butyl derivatives) .

What strategies mitigate byproduct formation during ester hydrolysis?

Level: Advanced
Answer:
Byproducts arise from incomplete hydrolysis or SEM group degradation. Use nitromethane as a co-solvent to stabilize intermediates and optimize MgBr₂ concentration (1.5 equiv.) . For tert-butyl esters, employ TFA/CH₂Cl₂ (1:4) for clean deprotection .

How to select solvents for bromomethylation reactions?

Level: Methodological
Answer:

  • Polar aprotic solvents (DMF, CH₃CN) enhance electrophilicity of bromomethyl groups.
  • Ether solvents (THF) minimize nucleophilic interference. achieved 93% yield in DMF at 150°C . Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis.

What analytical methods quantify trace impurities in the final product?

Level: Advanced
Answer:

  • HPLC : C18 column with MeOH/H₂O (70:30) at 254 nm detects impurities <0.1% .
  • GC-MS : Validates residual solvents (e.g., DMF <500 ppm) using EPA 8260 protocols .

How does the benzyl ester group influence reactivity in enzyme inhibition studies?

Level: Advanced
Answer:
The benzyl ester enhances cell permeability and is cleaved intracellularly by esterases. In ACE2 inhibitors, this group stabilizes phosphinoyl intermediates, improving binding affinity (Ki < 50 nM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester
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